
Tiapride hydrochloride
Übersicht
Beschreibung
Tiapride hydrochloride is a substituted benzamide derivative known for its selective antagonistic effects on dopamine D2 and D3 receptors in the brain. It is primarily used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tiapride hydrochloride involves the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) are employed for the determination and validation of this compound in pharmaceutical formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Tiapride hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Substitution reactions involving the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Neurological Applications
Movement Disorders
Tiapride is extensively utilized in managing movement disorders such as Parkinson's disease and dystonia. It alleviates symptoms by modulating dopaminergic activity, which is crucial in these conditions. Clinical studies have shown significant improvements in motor control among patients treated with various dosages of tiapride.
Case Study Example
A study involving patients with Huntington's disease demonstrated that those treated with tiapride experienced substantial reductions in chorea symptoms. For instance, one patient maintained symptom control on a regimen of 100 mg three times daily until the drug was withdrawn from the market, leading to a notable deterioration in their condition .
Psychiatric Applications
Anxiety and Agitation
Tiapride has been found effective in managing anxiety and agitation, particularly in elderly patients. Its selective action on the limbic system allows it to reduce emotional disturbances without the severe side effects associated with traditional antipsychotics like haloperidol .
Alcohol Withdrawal Syndrome
Research indicates that tiapride can help alleviate symptoms of alcohol withdrawal syndrome by counteracting dopamine hyperactivity. Patients receiving tiapride reported reduced psychological distress and improved abstinence rates compared to those on other treatments .
Veterinary Medicine
Tiapride is also applied in veterinary practices to address behavioral issues in animals. Its efficacy in treating anxiety-related conditions has made it a valuable tool for veterinarians seeking alternatives to traditional tranquilizers .
Pharmaceutical Research
In pharmaceutical research, tiapride is studied for its pharmacological properties to develop new therapeutic approaches in neuropharmacology and psychopharmacology. Its unique mechanism of action offers insights into potential treatments for various psychiatric disorders.
Clinical Trials and Efficacy Studies
Numerous clinical trials have been conducted to assess the efficacy and safety of tiapride across different populations:
Study | Patient Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Deroover et al., 2021 | Huntington's Disease | 3000 mg/day | 6 weeks | Significant improvement in chorea (p < 0.05) |
Girotti et al., 2020 | Mixed Population | 600-800 mg/day | 4 weeks | No significant improvement compared to pimozide |
Chouza et al., 1982 | Huntington's Disease | Max 900 mg/day | 13 weeks | Moderate improvement reported by caregivers |
These studies highlight the varying efficacy of tiapride depending on dosage and patient characteristics, emphasizing the need for tailored treatment approaches.
Safety Profile and Considerations
While tiapride is generally well-tolerated, some patients may experience side effects such as nausea or psychomotor excitation at higher doses. The risk of tardive dyskinesia necessitates careful monitoring during treatment, especially in long-term use scenarios .
Wirkmechanismus
Tiapride hydrochloride exerts its effects by selectively blocking dopamine D2 and D3 receptors in the brain. This antagonistic action reduces the hyperactivity of dopamine, which is associated with various neurological and psychiatric disorders. The compound’s moderate affinity for its target receptors ensures effective symptom management with minimal side effects .
Vergleich Mit ähnlichen Verbindungen
Sulpiride: Another benzamide derivative with similar dopamine antagonist effects.
Amisulpride: Known for its high affinity for dopamine D2 and D3 receptors and used in the treatment of schizophrenia.
Comparison:
Tiapride Hydrochloride vs. Sulpiride: Both compounds are benzamide derivatives, but this compound has a more selective action on dopamine D2 and D3 receptors, making it more suitable for treating specific disorders like dyskinesia and alcohol withdrawal syndrome.
This compound vs. Amisulpride: While both compounds target dopamine receptors, this compound has a moderate affinity, resulting in fewer side effects compared to amisulpride, which has a higher affinity and is primarily used for treating schizophrenia.
This compound stands out due to its selective action and minimal side effects, making it a valuable compound in the treatment of various neurological and psychiatric disorders.
Biologische Aktivität
Tiapride hydrochloride is a neuroleptic agent primarily used in the treatment of various neurological and psychiatric disorders. Its biological activity is largely attributed to its role as a selective antagonist of dopamine D2 and D3 receptors. This article delves into the pharmacodynamics, therapeutic applications, and research findings surrounding this compound.
Pharmacodynamics
Tiapride exhibits a unique mechanism of action by selectively blocking dopamine D2 and D3 receptors, showing higher affinity for limbic areas compared to striatal regions. Studies indicate that it occupies approximately 80% of D2 receptors even at elevated concentrations, which is significant compared to other neuroleptics like haloperidol and risperidone that have broader receptor profiles, including serotonin and adrenergic receptors .
Key Pharmacokinetic Properties:
- Bioavailability: Approximately 75%
- Tmax: 0.4–1.5 hours
- Half-life: 2.9–3.6 hours
- Metabolism: Minimal; about 70% excreted unchanged in urine .
Therapeutic Applications
Tiapride is indicated for several conditions, including:
- Chorea in Huntington’s Disease
- Agitation and behavioral disturbances in various psychiatric disorders
- Tourette Syndrome (TS)
- Attention Deficit Hyperactivity Disorder (ADHD)
Case Studies and Clinical Trials
-
Study on ADHD Treatment:
A retrospective study involving 190 children with ADHD assessed the efficacy of Tiapride combined with repetitive transcranial magnetic stimulation (rTMS). The combination therapy showed an effective rate of 93.55%, significantly higher than the 78.13% for the Tiapride-only group .Group Effective Rate (%) P-value Tiapride 78.13 - rTMS 81.25 >0.05 Combination (Ti+ rTMS) 93.55 <0.001 -
Effectiveness in Tourette Syndrome:
A cohort study evaluated the impact of Tiapride on tic severity in children with Tourette Syndrome. Results indicated significant improvement in tic symptoms over a treatment period of three months, with a notable reduction in Yale Global Tic Severity Scale (YGTSS) scores .
Safety and Side Effects
Tiapride is generally well-tolerated; however, some adverse effects have been reported, including:
- Sedation
- Weight gain
- Extrapyramidal symptoms at higher doses
Most studies indicate that Tiapride has a favorable safety profile compared to other neuroleptics, particularly when used in combination with other treatments such as clonidine for tic disorders .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDPNXIVHBTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045210 | |
Record name | Tiapride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
52.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51012-33-0, 51012-32-9 | |
Record name | Tiapride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51012-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiapride hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiapride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIAPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.